N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS2/c1-11-3-4-12(9-13(11)17)18-14(23)10-24-16-20-19-15(25-16)22-7-5-21(2)6-8-22/h3-4,9H,5-8,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDZSVRJRFXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.89 g/mol. The structure includes a thiadiazole moiety, which is known for its pharmacological potential.
Antimicrobial Activity
Research has shown that 1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains. The presence of the piperazine group in the structure enhances its interaction with microbial targets, potentially leading to increased efficacy against infections .
Anti-inflammatory Effects
Compounds containing the thiadiazole scaffold have demonstrated anti-inflammatory activity. In particular, derivatives have been tested for their ability to reduce inflammation in various models. The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated several 1,3,4-thiadiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against tested pathogens .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory activity, a series of thiadiazole derivatives were assessed for their ability to suppress inflammation in murine models. The findings revealed that these compounds significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 3: Anticancer Activity
A recent study highlighted the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results demonstrated that certain modifications on the thiadiazole ring enhanced cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells .
Data Table: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Thiadiazole Motifs
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a)
- Structural difference : The target compound features a 3-chloro-4-methylphenyl group, whereas 4a has a 4-chlorophenyl substituent.
- Impact : The 3-chloro-4-methyl group may enhance lipophilicity and membrane permeability compared to 4a’s simpler 4-chlorophenyl group.
- Synthesis : Both likely share similar synthetic routes, involving TEA-catalyzed condensation .
- N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5j) Structural difference: Replaces the 4-methylpiperazine with a phenoxy group and introduces a benzylthio substituent. Impact: The absence of the piperazine ring in 5j may reduce interactions with kinase targets (e.g., Akt) compared to the target compound .
Physicochemical Properties
- Melting Points : Thiadiazoles with aromatic substituents (e.g., 4g) exhibit higher melting points (>200°C) due to increased crystallinity, whereas alkylthio derivatives (e.g., 5j) melt at lower temperatures (~130–140°C) .
- Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h, 88% yield) are synthesized more efficiently than those requiring complex amine coupling .
Mechanistic and Selectivity Considerations
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .
- Thiol coupling : Refluxing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) with chloroacetamide derivatives in acetone using K₂CO₃ as a base .
- Purification : Recrystallization from ethanol-DMF mixtures or aqueous ethanol to isolate pure products .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., δ 1.91 ppm for CH₃ groups in acetamide derivatives) .
- IR spectroscopy : Identification of functional groups (e.g., ν 1649 cm⁻¹ for C=O in acetamide) .
- Mass spectrometry : Validation of molecular weight via FAB-MS (e.g., m/z 384 [M+H]⁺) .
- X-ray crystallography : Resolving crystal packing and bond angles in intermediates (e.g., co-crystals of thioacetamide derivatives) .
Q. What solvents and reaction conditions optimize yield?
- Solvents : Dioxane, ethanol, or acetone for coupling reactions .
- Temperature : Reflux (70–90°C) for cyclization; room temperature for acid-sensitive steps .
- Bases : TEA or K₂CO₃ to deprotonate thiols and drive substitutions .
Q. How is reaction progress monitored?
- TLC : Using chloroform:acetone (3:1) to track intermediates .
- HPLC : For quantifying by-products in heterocyclization steps .
Q. What are the common impurities, and how are they removed?
- By-products : Unreacted thiols or acetamide precursors, removed via recrystallization or column chromatography .
- Residual solvents : Reduced by vacuum drying or azeotropic distillation with water .
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
- Optimize stoichiometry : Adjust molar ratios of thiols to acetamide derivatives (e.g., 1:1.2 excess of thiol to minimize unreacted starting material) .
- Catalyst screening : Test alternatives to P₂S₅ (e.g., Lawesson’s reagent) for thioamide formation, as P₂S₅ may degrade sensitive groups .
- Reaction time : Extend heterocyclization duration (e.g., 24–48 hours in H₂SO₄ for thiadiazole formation) .
Q. How to resolve contradictions in biological activity data across analogs?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methylpiperazine vs. phenyl groups on 1,3,4-thiadiazole) on cytotoxicity or enzyme inhibition .
- Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., IC₅₀ values in cancer models) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Align the compound’s 3D structure (from X-ray data) with target proteins (e.g., acetylcholinesterase or kinase domains) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
Q. How to improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for dissolution .
- Salt formation : Introduce HCl or sodium salts via protonation of the piperazine nitrogen .
Q. What strategies identify and characterize reactive intermediates?
- Trapping experiments : Use thiophiles (e.g., acrylonitrile) to stabilize transient thiol intermediates .
- LC-MS/MS : Detect short-lived species (e.g., sulfenic acid derivatives) during oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
